molecular formula C27H34N2O3S2 B2486677 N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE CAS No. 303792-98-5

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE

Cat. No.: B2486677
CAS No.: 303792-98-5
M. Wt: 498.7
InChI Key: LWLDHASCVFQUSH-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE is a complex organic compound that features a unique combination of adamantane, thiazolidine, and methoxyphenyl groups

Scientific Research Applications

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazolidine intermediate.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The adamantane and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve strong acids or bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(ADAMANTAN-1-YL)ACETAMIDE: Similar structure but lacks the thiazolidine and methoxyphenyl groups.

    N-ADAMANTAN-1-YL-4-METHYL-BENZAMIDE: Contains an adamantane group but differs in the aromatic substitution pattern.

    N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-OXALAMIDE: Similar thiazolidine structure but with different substituents.

Uniqueness

N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE is unique due to its combination of adamantane, thiazolidine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3S2/c1-32-22-8-6-18(7-9-22)14-23-25(31)29(26(33)34-23)10-4-2-3-5-24(30)28-27-15-19-11-20(16-27)13-21(12-19)17-27/h6-9,14,19-21H,2-5,10-13,15-17H2,1H3,(H,28,30)/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLDHASCVFQUSH-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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